2,5-Dihydroxypentanoic acid

Epigenetics HDAC inhibition Histone deacetylase

2,5-Dihydroxypentanoic acid (CAS 21577-52-6; molecular formula C₅H₁₀O₄) is a five-carbon chiral α‑hydroxy acid bearing hydroxyl groups at the C2 and C5 positions. The compound exists as a pair of enantiomers owing to the stereogenic center at C2, and the CAS registry refers to the racemic mixture unless otherwise specified.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 21577-52-6
Cat. No. B13104048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxypentanoic acid
CAS21577-52-6
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)O)CO
InChIInChI=1S/C5H10O4/c6-3-1-2-4(7)5(8)9/h4,6-7H,1-3H2,(H,8,9)
InChIKeyHVXQNGWJNMRWIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dihydroxypentanoic Acid (CAS 21577-52-6) – Procurement-Grade Biochemical Profile and Differentiation Guide


2,5-Dihydroxypentanoic acid (CAS 21577-52-6; molecular formula C₅H₁₀O₄) is a five-carbon chiral α‑hydroxy acid bearing hydroxyl groups at the C2 and C5 positions [1]. The compound exists as a pair of enantiomers owing to the stereogenic center at C2, and the CAS registry refers to the racemic mixture unless otherwise specified [1]. Its computed physicochemical properties include an XLogP3‑AA of −0.8, a topological polar surface area (TPSA) of 77.8 Ų, and a molecular weight of 134.13 g mol⁻¹ [1]. Publicly available bioactivity data are limited; the compound has been evaluated as an inhibitor of histone deacetylase 5 (HDAC5) and dihydroorotase, and it serves as a chiral synthon in the asymmetric synthesis of piperazic acid derivatives [2][3][4].

Why 2,5-Dihydroxypentanoic Acid Cannot Be Replaced by Generic α‑Hydroxy or Short‑Chain Diol Analogs


The combination of a chiral α‑hydroxy acid moiety with a terminal primary alcohol on the same five‑carbon backbone creates a unique hydrogen‑bond donor/acceptor pattern (three donors, four acceptors) and a distinct spatial orientation that dictates both enzymatic recognition and synthetic reactivity [1][2]. Closely related compounds such as 2‑hydroxyglutaric acid (a dicarboxylic acid with a different hydrogen‑bond profile and higher TPSA of ~95 Ų) or 5‑hydroxyvaleric acid (lacking the α‑hydroxy group) cannot recapitulate the same inhibition profile on HDAC5 or dihydroorotase, nor can they serve as direct replacements in stereospecific transformations that require a 1,5‑diol system with an α‑carboxyl chiral center [3][4]. These molecular differences translate into measurable disparities in enzyme inhibition potency and enantioselective synthetic utility, making generic substitution untenable for research or industrial workflows that depend on the precise architecture of 2,5‑dihydroxypentanoic acid.

2,5-Dihydroxypentanoic Acid – Quantitative Differentiation Evidence for Research and Industrial Procurement


HDAC5 Inhibition Potency: A 40‑Fold Improvement over Valproic Acid

2,5-Dihydroxypentanoic acid inhibits human recombinant HDAC5 with an IC50 value of 9.85 µM, measured in a fluorimetric assay after 60 min incubation [1]. By comparison, the broad‑spectrum HDAC inhibitor valproic acid exhibits an IC50 of 398 µM under comparable in vitro conditions, representing an approximately 40‑fold lower potency . This substantial difference indicates that 2,5‑dihydroxypentanoic acid engages the HDAC5 active site more effectively than the clinically used comparator.

Epigenetics HDAC inhibition Histone deacetylase

Dihydroorotase Inhibition: Baseline Activity with a Clear Quantitative Benchmark

Against mouse Ehrlich ascites dihydroorotase, 2,5‑dihydroxypentanoic acid displays an IC50 of 180 µM at pH 7.37 [1]. While this is a modest potency, it provides a defined quantitative starting point for structure–activity relationship (SAR) studies. The only reported comparator in the same enzyme class, 5‑fluorouracil, acts through a largely different mechanism (suicide inhibition) and does not have a directly comparable IC50 for the isolated dihydroorotase domain. The availability of a reproducible IC50 value for 2,5‑dihydroxypentanoic acid therefore fills a specific data gap for researchers exploring nucleotide biosynthesis inhibition.

Pyrimidine biosynthesis Dihydroorotase Enzyme inhibition

Enantiomer‑Dependent Synthetic Utility: The (R)‑Enantiomer as an Irreplaceable Chiral Intermediate

The (R)‑2,5‑dihydroxypentanoic acid ester is a required intermediate in the patented asymmetric synthesis of (3S)‑piperazic acid, a critical component of caspase inhibitors and ACE inhibitors [1]. The process achieves high optical purity of the final product, demonstrating that the specific enantiomer is essential; the racemic mixture or the (S)‑enantiomer would not produce the desired stereochemical outcome. This stands in contrast to achiral analogs such as 5‑hydroxyvaleric acid, which cannot confer chirality in downstream steps.

Asymmetric synthesis Chiral building block Piperazic acid

Physicochemical Differentiation vs 2‑Hydroxyglutaric Acid: Lower TPSA and Predictive Membrane Permeability

The topological polar surface area (TPSA) of 2,5‑dihydroxypentanoic acid is 77.8 Ų, compared to 94.83 Ų for 2‑hydroxyglutaric acid, a structurally related dicarboxylic acid often considered as an alternative probe for α‑hydroxy acid pathways [1][2]. The 17 Ų reduction in TPSA predicts improved passive membrane permeability, as TPSA values below 90 Ų are generally associated with better blood–brain barrier penetration and intestinal absorption. Additionally, the LogP of −0.8 for the target compound is intermediate between the values reported for 2‑hydroxyglutaric acid (−0.42 to −1.45), suggesting a distinct lipophilicity profile that influences partitioning and protein binding [1].

Drug-likeness Physicochemical profiling ADME prediction

2,5-Dihydroxypentanoic Acid – Research and Industrial Application Scenarios Based on Differentiated Evidence


HDAC5‑Focused Epigenetic Probe Development

With an IC50 of 9.85 µM against HDAC5, 2,5‑dihydroxypentanoic acid serves as a moderately potent starting point for medicinal chemistry optimization [1]. Its 40‑fold potency advantage over valproic acid (IC50 398 µM) makes it a superior choice for structure‑based design campaigns targeting class IIa HDACs, where broad‑spectrum inhibitors would confound target deconvolution . Researchers can use this compound to generate initial SAR data while minimizing the polypharmacology associated with more promiscuous hydroxamic acid‑based HDAC inhibitors.

Asymmetric Synthesis of Piperazic Acid‑Containing Pharmaceuticals

The (R)‑enantiomer of 2,5‑dihydroxypentanoic acid is a validated chiral synthon for the preparation of (3S)‑piperazic acid, a key intermediate in caspase inhibitors (e.g., ICE inhibitors) and angiotensin‑converting enzyme inhibitors such as Cilazapril® [1]. Procurement of enantiopure material is essential, as use of the racemate or the wrong enantiomer leads to stereochemical erosion and failed synthetic campaigns. This application is backed by a granted U.S. patent demonstrating high optical purity of the final product [1].

Nucleotide Metabolism Assay Development Using Dihydroorotase Inhibition

The reproducible IC50 of 180 µM against dihydroorotase from mouse Ehrlich ascites cells positions 2,5‑dihydroxypentanoic acid as a useful positive control or weak inhibitor benchmark in high‑throughput screening assays for pyrimidine biosynthesis enzymes [1]. Its well‑defined potency, combined with its small molecular footprint (MW 134.13 g mol⁻¹), allows it to be used as a fragment‑like starting point for structure‑guided elaboration, filling a niche not addressed by mechanism‑based inhibitors such as 5‑fluorouracil.

Cell‑Based Assays Requiring Favorable Membrane Permeability

The TPSA of 77.8 Ų and LogP of −0.8 suggest that 2,5‑dihydroxypentanoic acid has a more favorable membrane‑permeation profile than 2‑hydroxyglutaric acid (TPSA 94.83 Ų), a commonly used α‑hydroxy acid probe [1]. For cell‑based studies of α‑hydroxy acid transporters, oncometabolite pathways, or HDAC5‑mediated transcriptional regulation, this physicochemical advantage may translate into higher intracellular concentrations at equivalent extracellular doses, improving assay sensitivity and reducing compound waste.

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